1-((1-Aminocyclohexyl)methyl)-3-propylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1-Aminocyclohexyl)methyl)-3-propylurea is an organic compound that features a cyclohexyl ring with an amino group, a propyl chain, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-Aminocyclohexyl)methyl)-3-propylurea typically involves the reaction of 1-aminocyclohexylmethanol with propyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Formation of 1-aminocyclohexylmethanol: This intermediate is synthesized by the reduction of 1-aminocyclohexanone using a reducing agent such as sodium borohydride.
Reaction with propyl isocyanate: The 1-aminocyclohexylmethanol is then reacted with propyl isocyanate to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-((1-Aminocyclohexyl)methyl)-3-propylurea can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the amino group or the urea moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Substituted urea derivatives.
Scientific Research Applications
1-((1-Aminocyclohexyl)methyl)-3-propylurea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 1-((1-Aminocyclohexyl)methyl)-3-propylurea exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group and urea moiety can form hydrogen bonds and other interactions with active sites, influencing biological pathways and processes.
Comparison with Similar Compounds
- 1-aminocyclohexylmethanol
- 1-aminocyclohexanone
- Propylurea
Comparison: 1-((1-Aminocyclohexyl)methyl)-3-propylurea is unique due to the presence of both a cyclohexyl ring and a urea moiety, which confer specific chemical and biological properties
Properties
Molecular Formula |
C11H23N3O |
---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
1-[(1-aminocyclohexyl)methyl]-3-propylurea |
InChI |
InChI=1S/C11H23N3O/c1-2-8-13-10(15)14-9-11(12)6-4-3-5-7-11/h2-9,12H2,1H3,(H2,13,14,15) |
InChI Key |
XOPXVMVFEDDLGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)NCC1(CCCCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.